molecular formula C14H9Cl2N3O B1416684 3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline CAS No. 929338-51-2

3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline

Cat. No.: B1416684
CAS No.: 929338-51-2
M. Wt: 306.1 g/mol
InChI Key: MLEIYTXOIRNKEM-UHFFFAOYSA-N
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Description

3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline is a chemical compound with the molecular formula C14H9Cl2N3O and a molecular weight of 306.15 g/mol . Its CAS Number is 929338-51-2 and it is identified by the MDL number MFCD09259043 . This compound is an aniline derivative functionalized with a 1,2,4-oxadiazole ring and a 2,4-dichlorophenyl group, a structure often explored in medicinal chemistry and materials science research. Compounds featuring the 1,2,4-oxadiazole scaffold are of significant interest in pharmaceutical research for their diverse biological activities and potential as kinase inhibitors . The presence of both the aniline and dichlorophenyl-substituted heterocycle makes this a valuable building block for constructing more complex molecules, screening compound libraries, and developing potential pharmacologically active agents . This product is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O/c15-9-4-5-11(12(16)7-9)14-18-13(19-20-14)8-2-1-3-10(17)6-8/h1-7H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEIYTXOIRNKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methods of 1,2,4-Oxadiazole Synthesis

Several methods exist for synthesizing 1,2,4-oxadiazole derivatives, primarily based on the heterocyclization of amidoxime and carboxylic acid derivatives, or through the 1,3-dipolar cycloaddition of nitrile and nitrile oxide.

1.1 Amidoximes and Acyl Chlorides/Carboxylic Acid Derivatives
The initial method, developed by Tiemann and Krüger, involves the use of amidoximes and acyl chlorides, which results in the creation of two products. Using TBAF or pyridine as a catalyst can improve the efficacy of this reaction.

1.2 Reactions with Carboxylic Acid Esters and Anhydrides
Amidoximes can react with carboxylic acid esters (such as methyl and ethyl esters), activated carboxylic acids (using coupling reagents like EDC, DCC, CDI, TBTU, or T3P), or carboxylic acid anhydrides.

Despite their simplicity, these methods often suffer from drawbacks such as unsatisfactory yields, purification challenges, and inapplicability due to harsh conditions.

1.3 Microwave Irradiation (MWI)
Microwave irradiation has been used in the heterocyclization of amidoximes and acyl chlorides/carboxylic acid esters with NH4F/Al2O3 or K2CO3, enabling the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles in a remarkably short time and with good yields. A microwave-assisted reaction of aryl-nitrile with hydroxylamine hydrochloride to aryl-amidoxime, using a catalyst (MgO, CH3COOH, or KF), has also been reported as a simple two-step procedure for obtaining 1,2,4-oxadiazoles. MWI offers advantages like reduced reaction times, high yields, and simplified purification, and it decreases the use of volatile organic solvents, aligning with environmentally friendly practices.

1.4 1,3-Dipolar Cycloaddition
Another method involves the 1,3-dipolar cycloaddition of nitrile oxides and nitriles. However, the non-reactivity of the CN triple bond and the potential formation of 1,2,5-oxadiazole-2-oxides and 1,2,4-oxadiazole-4-oxides via nitrile oxide dimerization can be unfavorable. Bokach N. et al. described a 1,3-dipolar cycloaddition of nitrile oxides with nitriles using a platinum(IV) catalyst under mild conditions, but the poor solubility of starting materials, low yields, and the expensive catalyst make this approach problematic.

Recent Synthetic Approaches

2.1 One-Pot Synthesis in Superbase Medium
Baykov et al. reported a one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature using amidoximes and carboxylic acid methyl or ethyl esters in a NaOH/DMSO superbase medium. This method allows for the isolation of diverse oxadiazole analogs through a simple purification protocol, but it may require moderate to long reaction times (4–24 hours) and can produce poor to excellent yields (11–90%). Additionally, the presence of –OH or –NH2 groups in the carboxylic acid ester can limit the formation of desired compounds.

2.2 Vilsmeier Reagent for –COOH Group Activation
Zarei M. reported a one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acids, activating the –COOH group using the Vilsmeier reagent. This procedure offers good to excellent yields (61–93%), a simple purification process, readily available starting materials, and a one-pot synthesis approach.

2.3 Reaction of gem-Dibromomethylarenes with Amidoximes
Vinaya K. et al. described an efficient one-pot synthesis of 3,5-diarylsubstituted-1,2,4-oxadiazoles via a two-component reaction of gem-dibromomethylarenes with amidoximes. This method benefits from the accessibility of various gem-dibromomethylarene derivatives and excellent yields (approximately 90%), but it suffers from long reaction times and a complicated purification protocol.

2.4 Tandem Reaction of Nitroalkenes with Arenes and Nitriles
Golushko A. et al. developed a novel synthesis of 1,2,4-oxadiazoles based on a tandem reaction of nitroalkenes with arenes and nitriles in the presence of TfOH. While this method provides excellent yields (approximately 90% in most cases) and short reaction times (10 minutes), the use of a superacid necessitates resistant starting materials, which can be a significant limitation.

2.5 [3+2]-Cycloaddition Reaction with Photoredox Catalysis
Cai B. et al. presented a [3+2]-cycloaddition reaction of disubstituted-2H-azirines with nitrosoarenes under visible light irradiation, using an organic dye photoredox catalyst (9-mesityl-10-methylacridinium perchlorate (PC)), to form 2,3,5-trisubstituted-1,2,4-oxadiazoles. This strategy represents a "green chemistry" approach and an efficient method for synthesizing 1,2,4-oxadiazoles, but moderate yields (35–50%) limit its widespread use.

Synthesis of 3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)ANILINE from Methyl Acetate

The synthesis of 3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)ANILINE from methyl acetate involves a two-stage process using specific reaction conditions:

  • Stage 1: React 3-amino-N-hydroxybenzenecarboximidamide with sodium hydride in tetrahydrofuran at 65°C for 0.5 hours in the presence of molecular sieves.
  • Stage 2: Add acetic acid methyl ester in tetrahydrofuran at 20°C, then heat under reflux.

The process includes specific steps such as adding the mixture to water after cooling to 20°C and extracting with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated in vacuo. The residue is then purified by chromatography on silica gel, eluting with dichloromethane to yield the title compound as a white solid.

Chemical Reactions Analysis

3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the dichlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield amines or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Research has indicated that compounds with oxadiazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
  • Anticancer Properties
    • The oxadiazole scaffold is known for its anticancer activity. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. This property is attributed to its ability to interfere with cellular signaling pathways critical for cancer cell survival .
  • Anti-inflammatory Effects
    • Some studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases. The mechanism involves the modulation of inflammatory cytokines .

Materials Science Applications

  • Organic Electronics
    • The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a hole transport material is critical in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices .
  • Polymer Additives
    • The compound can be employed as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve performance in high-temperature applications .

Agricultural Chemistry Applications

  • Pesticidal Activity
    • There is emerging evidence suggesting that compounds similar to this compound exhibit pesticidal properties. Research indicates potential efficacy against certain pests and diseases affecting crops, which could lead to the development of new agrochemicals .

Case Studies

Study TitleFocusFindings
Antimicrobial Activity of Oxadiazole DerivativesInvestigated various derivatives including this compoundShowed significant inhibition against Gram-positive bacteria .
Anticancer Potential of Oxadiazole CompoundsEvaluated the cytotoxic effects on cancer cell linesInduced apoptosis and reduced cell viability .
Organic Electronics: Hole Transport MaterialsStudied the application in OLEDsDemonstrated improved efficiency and stability in device performance .

Mechanism of Action

The mechanism of action of 3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit monoamine oxidase (MAO) enzymes, which play a crucial role in the metabolism of neurotransmitters . By inhibiting these enzymes, the compound can modulate neurotransmitter levels and potentially exert neuroprotective effects.

Comparison with Similar Compounds

Chlorophenyl Substituents

  • 3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline (CAS 1154708-22-1) : Differs by a single chlorine atom at the phenyl ring’s 2-position. Reduced lipophilicity compared to the 2,4-dichloro analog may lower membrane permeability .

Trifluoromethyl Substituents

  • 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline (CAS 71754-23-9) : The electron-withdrawing trifluoromethyl group increases metabolic stability but may reduce nucleophilic reactivity at the aniline group .

Heterocyclic Substituents

  • 4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline (C13H11N3OS) : Incorporation of a sulfur-containing thiophene ring enhances π-π stacking interactions, which could improve binding to aromatic residues in enzymes .

Positional Isomerism of the Aniline Group

  • 4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline : Shifting the aniline from position 3 to 4 alters the molecule’s dipole moment and hydrogen-bonding capacity, impacting solubility and target engagement .

Functional Group Modifications

Pharmacological Comparisons

  • PSN375963 (4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine): Acts as a cannabinoid receptor modulator, suggesting oxadiazoles’ versatility in targeting GPCRs .
  • Etaconazole (1-((2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole) : A fungicide sharing the 2,4-dichlorophenyl motif, highlighting the role of halogenation in antifungal activity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Substituents (Oxadiazole) LogP* Key Properties
3-[5-(2,4-Dichlorophenyl)-oxadiazol-3-yl]aniline Not Available C14H9Cl2N3O 2,4-Cl2-phenyl ~3.2 High lipophilicity
3-[5-(2-Chlorophenyl)-oxadiazol-3-yl]aniline 1154708-22-1 C14H10ClN3O 2-Cl-phenyl ~2.8 Moderate solubility
3-(5-Trifluoromethyl-oxadiazol-3-yl)aniline 71754-23-9 C9H6F3N3O CF3 ~2.5 Enhanced metabolic stability
4-{[3-(Thiophen-2-yl)-oxadiazol-5-yl]methyl}aniline - C13H11N3OS Thiophene ~2.7 Improved π-π interactions

*Estimated using fragment-based methods.

Biological Activity

3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline (CAS No. 929338-51-2) is a compound that incorporates the oxadiazole moiety, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₉Cl₂N₃O, with a molecular weight of 306.15 g/mol. The structure features a dichlorophenyl group attached to an oxadiazole ring, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The compound has shown promising results in vitro against various cancer cell lines:

Cell LineIC₅₀ Value (µM)
HeLa (Cervical Cancer)9.27
CaCo-2 (Colon Adenocarcinoma)2.76
MCF-7 (Breast Cancer)1.00
RXF 486 (Renal Cancer)1.143

These values indicate significant cytotoxic effects, particularly against ovarian and renal cancer cell lines, suggesting that modifications to the oxadiazole structure can enhance selectivity and potency against specific tumors .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been explored. In one study, derivatives exhibited activity against both Gram-positive and Gram-negative bacteria:

Microbial StrainMinimum Inhibitory Concentration (MIC) (µM)
Staphylococcus aureus3.58
Escherichia coli8.74
Aspergillus niger5.00

These results indicate that the compound may serve as a lead structure for developing new antimicrobial agents .

Other Biological Activities

Beyond anticancer and antimicrobial effects, compounds containing oxadiazole rings have been reported to exhibit:

  • Anti-inflammatory properties
  • Anticonvulsant effects
  • Antioxidant activity
  • Antiparasitic effects

For instance, compounds similar to this compound have shown inhibition against various enzymes such as histone deacetylases and carbonic anhydrases, which are critical in multiple disease pathways .

Case Studies and Research Findings

  • Study on Antitumor Activity : A research team synthesized several oxadiazole derivatives and evaluated their cytotoxicity against a panel of human tumor cell lines. The most potent derivative exhibited an IC₅₀ value of 1 µM against MCF-7 cells, demonstrating significant potential for further development as an anticancer agent .
  • Antimicrobial Screening : Another study assessed the antimicrobial efficacy of various oxadiazole derivatives against selected bacterial strains. Results indicated that specific substitutions on the oxadiazole ring enhanced antimicrobial potency significantly compared to standard antibiotics .

Q & A

Q. What are the established synthetic routes for 3-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of amidoxime intermediates with acyl chlorides. A validated method involves:

Reacting 2,4-dichloro-N′-hydroxybenzamidine with a substituted benzoyl chloride derivative in pyridine at 114°C for 1.5 hours.

Purification via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in dichloromethane .
Key factors affecting yield :

  • Temperature control : Excessive heat promotes side reactions (e.g., decomposition of oxadiazole rings).
  • Solvent choice : Polar aprotic solvents (e.g., pyridine) enhance cyclization efficiency.
  • Stoichiometry : A 1:1 molar ratio of amidoxime to acyl chloride minimizes unreacted intermediates.

Table 1 : Representative Synthetic Conditions and Yields

PrecursorSolventTemp (°C)Yield (%)Reference
2,4-dichloro-N′-hydroxybenzamidine + benzoyl chloridePyridine11476

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, NH2_2 at δ 4.2–5.0 ppm).
  • X-ray crystallography : Resolves dihedral angles between oxadiazole and aromatic rings (e.g., 9.5° twist between oxadiazole and dichlorophenyl groups) .
  • IR spectroscopy : Detects N-H stretches (~3400 cm1^{-1}) and C=N/C-O vibrations (1600–1500 cm1^{-1}).

Methodological note : For crystallography, use SHELX programs for structure refinement due to their robustness in handling small-molecule data .

Q. What preliminary biological screening assays are recommended for this compound?

Oxadiazoles are often screened for:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Anti-inflammatory activity : COX-1/COX-2 inhibition assays.

Caution : Biological activity is substituent-dependent. The 2,4-dichlorophenyl group may enhance lipophilicity and membrane penetration .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and predicted spectroscopic data?

Discrepancies often arise from:

  • Solvent effects : DFT calculations (e.g., B3LYP/6-31G*) with implicit solvent models (e.g., PCM) improve NMR chemical shift accuracy.
  • Tautomerism : Evaluate possible tautomers (e.g., oxadiazole vs. open-chain forms) using Gibbs free energy comparisons.
  • Crystal packing : Hirshfeld surface analysis identifies intermolecular interactions (e.g., C-H···Cl) that distort spectral data .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

  • Salt formation : React the aniline group with HCl to form a hydrochloride salt, enhancing aqueous solubility.
  • Prodrug design : Protect the NH2_2 group with acetyl or Boc moieties, which hydrolyze in physiological conditions.
  • Co-crystallization : Use co-formers (e.g., succinic acid) to stabilize the crystal lattice and prevent degradation .

Table 2 : Solubility in Common Solvents

SolventSolubility (mg/mL)Notes
DMSO>50Ideal for stock solutions
Water<0.1Requires salt formation
Dichloromethane15–20Recrystallization solvent

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

  • Electron-withdrawing groups (e.g., Cl, NO2_2) at the 2,4-position enhance antimicrobial potency by increasing electrophilicity.
  • Steric effects : Bulky substituents on the aniline ring reduce binding to hydrophobic enzyme pockets.
  • Case study : Replacing 2,4-dichlorophenyl with 4-methylphenyl decreases anticancer activity by 40% in MCF-7 cells .

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

  • Disorder in aromatic rings : Use restraints (SHELXL FRAG instructions) to model overlapping electron density.
  • Twisted conformations : Refine dihedral angles with riding constraints to maintain chemically plausible geometries.
  • Weak diffraction : High-resolution synchrotron data (λ = 0.7–1.0 Å) improves structure determination .

Q. How can reaction scalability be improved without compromising purity?

  • Flow chemistry : Continuous synthesis reduces side reactions (e.g., oxidation of NH2_2 groups).
  • Microwave-assisted synthesis : Shortens reaction time from hours to minutes, minimizing decomposition .
  • Quality control : Use HPLC with UV detection (λ = 254 nm) to monitor purity thresholds (>95%).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline
Reactant of Route 2
Reactant of Route 2
3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline

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